molecular formula C9H8ClNS B8468847 4-Chloro-5-methylthioindole

4-Chloro-5-methylthioindole

Cat. No. B8468847
M. Wt: 197.69 g/mol
InChI Key: YRXORUFEMKBBNR-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

4-Chloro-5-methylthioindole (D47) (0.89 g, 4.49mmol) was treated with sodium cyanoborohydride according to the procedure of Description 10 to afford the title compound (0.90 g, 100%) as a pale yellow oil.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([S:11][CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C([BH3-])#N.[Na+]>>[Cl:1][C:2]1[C:10]([S:11][CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
ClC1=C2C=CNC2=CC=C1SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCNC2=CC=C1SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.